
6-fluoro-7-methylquinolin-4(1H)-one
Übersicht
Beschreibung
6-Fluoro-7-methylquinolin-4(1H)-one, also known as 6-Fluoro-7-methyl-1,4-dihydroquinolin-4-one, is a compound with a broad range of applications in the scientific and medical fields. It is a heterocyclic compound with a unique structure that has been studied extensively due to its potential use in various areas. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Chemical Resolution Processes
Resolution of Fluoroquinolines : 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been resolved using tartaric acid derivatives, revealing unique reaction kinetics and solvent dependencies (Bálint et al., 2002). Another study found effective resolution of racemic FTHQ by the N-phthaloyl derivative of the (R)-enantiomer, using recrystallization techniques (Bálint et al., 2000).
Supercritical Fluid Extraction for Enantiomer Separation : The separation of FTHQ enantiomers was achieved using supercritical fluid extraction with carbon dioxide, utilizing diastereoisomeric salts formed with tartaric acid (Kmecz et al., 2001).
Applications in Fluorescence and Imaging
Fluorescent Probe Development : A two-photon fluorescent probe using a related compound was developed for detecting DTT, a reducing agent in biology and biochemistry, showing potential for biological imaging (Sun et al., 2018).
Synthesis of Novel Fluorophores : Novel fluorophores related to the 6-fluoroquinoline structure have been synthesized, showing promise in fluorescence studies and in enhancing hybridization of oligodeoxyribonucleotides (Singh & Singh, 2007).
Antimicrobial and Antitubercular Applications
Antimicrobial Activity of Quinoline Derivatives : A study on 2-chloro-6-methylquinoline hydrazone derivatives, structurally related to 6-fluoroquinolines, demonstrated significant antibacterial activity, particularly against strains like Escherichia coli and Staphylococcus aureus (Bawa et al., 2009).
Influenza A Endonuclease Inhibition : Derivatives of 3-hydroxyquinolin-2(1H)-ones, closely related to 6-fluoroquinolines, were synthesized and evaluated as inhibitors of influenza A endonuclease, showing potential for antiviral applications (Sagong et al., 2013).
Antitubercular Potency of Quinolinones : A library of 4-hydroxyquinolin-2(1H)-ones, including 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, showed promising inhibitory activity against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis (de Macedo et al., 2017).
Eigenschaften
IUPAC Name |
6-fluoro-7-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-9-7(5-8(6)11)10(13)2-3-12-9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOCZVGCWZUXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287030 | |
| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375302-45-6 | |
| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



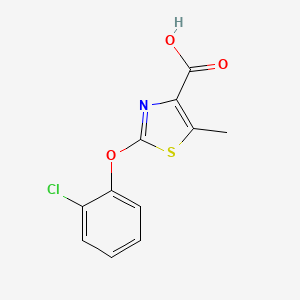
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
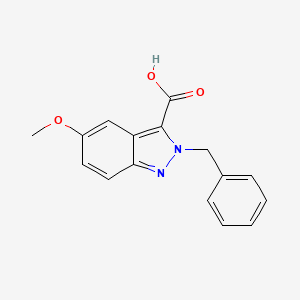
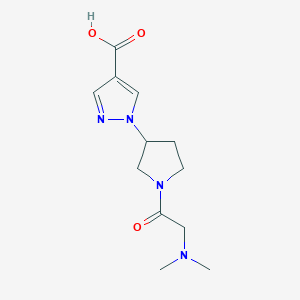
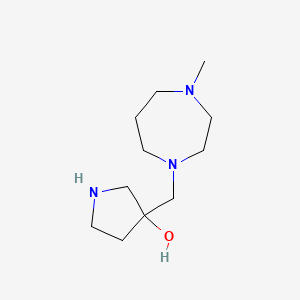
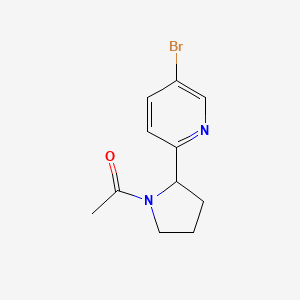
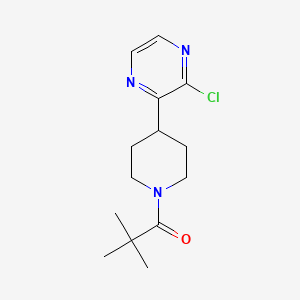
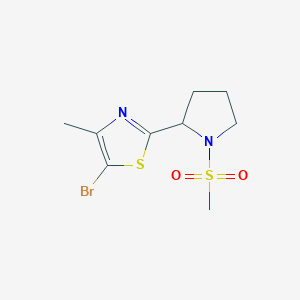
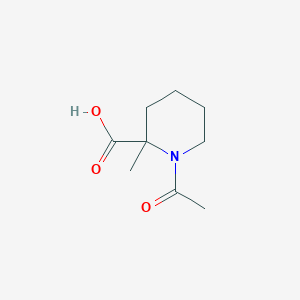
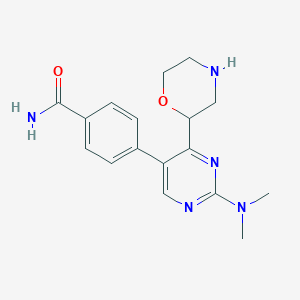
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)

![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)
